molecular formula C8H7N3O B160986 5-Amino-4-hydroxyquinazoline CAS No. 135106-40-0

5-Amino-4-hydroxyquinazoline

Cat. No. B160986
M. Wt: 161.16 g/mol
InChI Key: XGZBESXYEGZKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-hydroxyquinazoline is a compound with the molecular formula C8H7N3O . It is also known by other names such as 5-Aminoquinazolin-4 (3H)-one, 5-amino-3H-quinazolin-4-one, and 5-Aminoquinazolin-4 (1H)-one .


Synthesis Analysis

A recent study has reported the use of a new magnetic nano-catalyst system based on graphene oxide for the synthesis of quinazoline derivatives . This efficient catalyst was used in a three-component one-pot synthesis of quinazoline derivatives, yielding products with high efficiency in short time and solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 5-Amino-4-hydroxyquinazoline includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound has a molecular weight of 161.16 g/mol .


Physical And Chemical Properties Analysis

5-Amino-4-hydroxyquinazoline has several computed properties, including a molecular weight of 161.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 67.5 Ų and a heavy atom count of 12 .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Summary of Application : 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . The compound B1, a derivative of 4-Hydroxyquinazoline, has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines .
  • Methods of Application : The compound B1 dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . It stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
  • Results or Outcomes : An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . An acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .

Application in Drug Discovery

  • Field : Pharmaceutical Sciences
  • Summary of Application : Quinazolines and quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
  • Methods of Application : Quinazolines and quinazolinones are used as key components in the synthesis of various drugs . They are often synthesized through classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
  • Results or Outcomes : Quinazolines and quinazolinones have shown potential for industrial and medicinal applications . They are essential segments of both natural and synthetic compounds .

Future Directions

Quinazoline derivatives, including 5-Amino-4-hydroxyquinazoline, are a focus of ongoing research due to their diverse biological activities . Future research directions may include the development of novel quinazoline derivatives with improved potency and the exploration of their potential roles in various pharmacological activities .

properties

IUPAC Name

5-amino-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBESXYEGZKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376375
Record name 5-AMINO-4-HYDROXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-hydroxyquinazoline

CAS RN

135106-40-0
Record name 5-AMINO-4-HYDROXYQUINAZOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-hydroxyquinazoline
Reactant of Route 2
5-Amino-4-hydroxyquinazoline
Reactant of Route 3
Reactant of Route 3
5-Amino-4-hydroxyquinazoline
Reactant of Route 4
5-Amino-4-hydroxyquinazoline
Reactant of Route 5
5-Amino-4-hydroxyquinazoline
Reactant of Route 6
5-Amino-4-hydroxyquinazoline

Citations

For This Compound
3
Citations
DS Tarbell, DP Harnish - Journal of the American Chemical …, 1952 - ACS Publications
… 6-Amino-4-hydroxyquinoline, 6-amino-4-hydroxy2-methyl-quinoline, 5-amino-4-hydroxyquinazoline, 6-amino-4-hydroxyquinazoline and 7-amino-4-hydroxyquinazoline were prepared …
Number of citations: 34 pubs.acs.org
YH Wu, CS Hamilton - Journal of the American Chemical Society, 1952 - ACS Publications
… 6-Amino-4-hydroxyquinoline, 6-amino-4-hydroxy2-methyl-quinoline, 5-amino-4-hydroxyquinazoline, 6-amino-4-hydroxyquinazoline and 7-amino-4-hydroxyquinazoline were prepared …
Number of citations: 2 pubs.acs.org
AC Quinoline - Abstracts of Doctoral Dissertations, 1951 - University of Nebraska
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.